molecular formula C24H22N4O5 B11193757 methyl 4-[({2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetyl)amino]benzoate

methyl 4-[({2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetyl)amino]benzoate

Cat. No.: B11193757
M. Wt: 446.5 g/mol
InChI Key: KQDBYLCXSMVGNV-UHFFFAOYSA-N
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Description

Methyl 4-[({2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetyl)amino]benzoate is a complex organic compound that features a quinoline core, an oxadiazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetyl)amino]benzoate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling Reactions: The final coupling of the quinoline-oxadiazole intermediate with methyl 4-aminobenzoate can be achieved using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core.

    Reduction: Reduction reactions can target the oxadiazole ring or the ester group.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the quinoline and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline core can lead to quinoline N-oxides, while reduction of the ester group can yield the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its ability to interact with various biological targets can be exploited for therapeutic purposes.

Medicine

In medicine, the compound may have applications as an antimicrobial or anticancer agent. Its structure allows for the inhibition of specific enzymes or pathways involved in disease progression.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of methyl 4-[({2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The oxadiazole ring can interact with enzymes, inhibiting their activity. These interactions lead to the compound’s biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline core and have similar biological activities.

    Oxadiazole Derivatives: Compounds such as furazolidone and nitrofurazone contain the oxadiazole ring and exhibit antimicrobial properties.

Uniqueness

Methyl 4-[({2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetyl)amino]benzoate is unique due to the combination of the quinoline and oxadiazole moieties in a single molecule. This combination enhances its potential for diverse applications in various fields, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H22N4O5

Molecular Weight

446.5 g/mol

IUPAC Name

methyl 4-[[2-[2-oxo-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)quinolin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C24H22N4O5/c1-14(2)22-26-23(33-27-22)18-12-21(30)28(19-7-5-4-6-17(18)19)13-20(29)25-16-10-8-15(9-11-16)24(31)32-3/h4-12,14H,13H2,1-3H3,(H,25,29)

InChI Key

KQDBYLCXSMVGNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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